Spermidine hydrochloride

Description

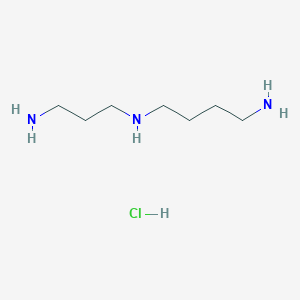

Spermidine hydrochloride (C₇H₁₉N₃·HCl, CAS 334-50-9) is the hydrochloride salt of spermidine, a naturally occurring polyamine involved in critical cellular processes such as autophagy, DNA stabilization, and protein synthesis . It is synthesized by treating spermidine base with hydrochloric acid, resulting in a crystalline compound that exhibits moderate hygroscopicity under dry conditions but gradually dehydrates in high humidity . Its stability and solubility in water (up to 100 mg/mL) make it a preferred form for pharmaceutical and research applications, including use as an NMDA receptor agonist and neuronal nitric oxide synthase (nNOS) inhibitor .

Properties

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.ClH/c8-4-1-2-6-10-7-3-5-9;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRROLJSGZKCWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585271 | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334-50-9, 133448-26-7 | |

| Record name | Spermidine trihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

The tert-butoxycarbonyl (Boc) protection strategy, as detailed in CN113735716B, involves four stages:

-

Protection of Pyrrolidone : 2-Pyrrolidone reacts with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP), yielding 1-(tert-butoxycarbonyl)-2-pyrrolidone with 94.2–98.8% efficiency.

-

Ring-Opening with 1,3-Propanediamine : The protected pyrrolidone undergoes nucleophilic attack by excess 1,3-propanediamine, forming [3-(3-aminopropylcarbamoyl)propyl]-carbamic acid tert-butyl ester (62.2–73.2% yield).

-

Reduction of Amide to Amine : Sodium borohydride or similar agents reduce the amide group, producing [4-(3-aminopropylamino)butyl]-tert-butyl carbamate.

-

Deprotection and Purification : Hydrochloric acid removes the Boc group, followed by vacuum rectification to achieve spermidine hydrochloride with 99.6% purity.

Advantages and Limitations

This method avoids high-pressure hydrogenation, reducing safety risks. However, the use of DMAP and multiple purification steps increases costs.

Reductive Amination Approach

Synthetic Pathway

ChemicalBook’s method employs reductive amination between 3-phthalimidopropionaldehyde and N-tert-butyloxycarbonyl-1,4-butanediamine. The intermediate N-tert-butyloxycarbonyl-4-(3-phthalimidopropylamido)butylamine is deprotected to yield spermidine trihydrochloride, which is then converted to the free base.

Yield and Scalability

While specific yields are unreported, the streamlined three-step process reduces side reactions, making it suitable for laboratory-scale synthesis.

Solid-Phase Synthetic Strategy

Methodology

Santhakumari’s approach uses crosslinked polystyrene resin (1%, 2%, 4% DVB) as a solid support. Spermidine is synthesized on the matrix and cleaved photolytically, eliminating complex purification.

Performance Metrics

This method’s main drawback is the limited scalability of photolytic cleavage.

Catalytic Hydrogenation Method

Industrial-Scale Synthesis

US20230219881A1 outlines a scalable route starting with 1,4-butanediamine:

-

Protection : Boc protection of 1,4-butanediamine.

-

Cyanoethylation : Reaction with acrylonitrile forms a bis-cyano intermediate.

-

Hydrogenation : Catalytic hydrogenation (2.0–5.0 MPa, 60–120°C) produces protected spermidine.

-

Acid Hydrolysis : HCl treatment yields spermidine trihydrochloride (79.5% yield).

Comparative Analysis of Synthesis Methods

Yield and Purity Comparison

Chemical Reactions Analysis

Types of Reactions

Spermidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Spermidine can be oxidized to form spermidine derivatives.

Reduction: Reduction reactions can modify the polyamine structure.

Substitution: Substitution reactions can introduce different functional groups into the spermidine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various spermidine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Hair Growth Stimulation

Mechanism of Action

Spermidine hydrochloride has been shown to promote human hair growth by modulating epithelial stem cell biology. In studies involving human scalp hair follicles, spermidine treatment (0.1–1 µM) resulted in significant hair shaft elongation and prolonged the anagen phase of hair growth. The compound upregulated keratin markers associated with epithelial stem cells, specifically keratins K15 and K19, indicating its role in enhancing hair follicle activity .

Clinical Relevance

The findings suggest that spermidine could be utilized in clinical settings for treating conditions related to hair loss. The ability to prolong anagen and stimulate keratinocyte proliferation presents spermidine as a promising candidate for topical formulations aimed at combating alopecia .

Neuroprotection and Aging

Autophagy Induction

Spermidine has been identified as a potent inducer of autophagy, a cellular process that degrades and recycles cellular components. This property is particularly relevant in neurodegenerative diseases where autophagy dysfunction contributes to pathogenesis. Studies have demonstrated that spermidine can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance memory performance in models of Alzheimer's disease .

Lifespan Extension

Research indicates that spermidine supplementation can extend lifespan in various model organisms by mimicking caloric restriction effects through autophagy activation. In mouse studies, lifelong administration of spermidine resulted in a lifespan increase of up to 25% and protection against age-related diseases .

Cancer Therapy

Mechanisms Against Tumor Growth

Spermidine exhibits potential anti-cancer properties by enhancing chemotherapy efficacy through autophagy activation. It has been shown to suppress liver fibrosis and hepatocellular carcinoma (HCC) development in preclinical models by stabilizing MAP1S protein levels, which is crucial for autophagic flux . Additionally, spermidine's ability to alter protein acetylation may enhance immune responses against tumors .

Clinical Implications

Given its role in modulating tumor growth and enhancing the effectiveness of cancer therapies, spermidine could be integrated into therapeutic regimens for various cancers, particularly those involving liver pathology.

Cardiovascular Health

Cardioprotection

Recent studies have highlighted the cardioprotective effects of spermidine against abdominal aortic aneurysm (AAA) development. Administered at specific concentrations in animal models, spermidine demonstrated effectiveness in reversing arterial aging and improving cardiovascular outcomes . This suggests potential applications in preventing cardiovascular diseases through dietary supplementation.

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Hair Growth | Modulates epithelial stem cell biology | Promotes hair shaft elongation; prolongs anagen phase |

| Neuroprotection | Induces autophagy; reduces oxidative stress | Enhances memory; protects against neurodegeneration |

| Cancer Therapy | Enhances chemotherapy efficacy; stabilizes MAP1S | Suppresses liver fibrosis; reduces tumor growth |

| Cardiovascular Health | Provides cardioprotection; reverses arterial aging | Effective against AAA development |

Mechanism of Action

Spermidine hydrochloride exerts its effects through several mechanisms:

Autophagy Induction: Promotes autophagy, a process that helps in the degradation and recycling of cellular components.

Regulation of Ion Channels: Influences the activity of ion channels, maintaining membrane potential and intracellular pH.

Anti-inflammatory and Antioxidant Effects: Reduces inflammation and oxidative stress, protecting cellular DNA from damage.

Comparison with Similar Compounds

Chemical Structure and Stability

- Spermidine (Free Base) : The free base form (C₇H₁₉N₃) lacks hydrochloride groups, making it less stable in aqueous or humid environments. It is prone to oxidation and degradation, limiting its utility in formulations .

- Spermidine Trihydrochloride (C₇H₁₉N₃·3HCl): This form has three hydrochloride groups, enhancing stability and reducing hygroscopicity compared to the monohydrochloride form. It is highly soluble in water and resistant to decomposition under standard storage conditions .

- Putrescine and Cadaverine Hydrochlorides : These diamine hydrochlorides (e.g., putrescine dihydrochloride, cadaverine dihydrochloride) are structurally simpler, with fewer amine groups. They exhibit lower molecular weights and are primarily used as reference standards in analytical chemistry rather than therapeutic agents .

Table 1: Structural and Stability Comparison

Bioavailability and Pharmacokinetics

- Spermidine Hydrochloride : Demonstrates superior bioavailability compared to the free base due to improved solubility. It is absorbed rapidly in the gastrointestinal tract, making it suitable for oral supplementation .

- Spermidine Trihydrochloride: Offers enhanced absorption and prolonged half-life due to its stabilized salt form. Clinical studies suggest it achieves 20–30% higher plasma concentrations than the monohydrochloride form .

- Natural Spermidine (from food sources) : Found in foods like wheat germ and soybeans, but has lower bioavailability due to matrix effects and degradation during digestion .

Industrial and Research Utility

- This compound : Preferred in laboratory settings for its balance of stability and ease of handling. Used in cell culture studies to induce IL-10 expression and modulate immune responses .

- Spermidine Trihydrochloride : Dominates commercial supplements (e.g., longevity formulations) due to regulatory approval for human consumption and batch consistency .

Biological Activity

Spermidine hydrochloride, a polyamine compound, has garnered significant attention in recent years for its diverse biological activities, particularly in the contexts of aging, cancer, and cellular health. This article reviews the current understanding of this compound's biological effects based on various studies, highlighting key mechanisms of action, therapeutic potential, and implications for human health.

Overview of this compound

Spermidine is a naturally occurring polyamine involved in cellular processes such as growth, differentiation, and apoptosis. It is found in various foods, including wheat germ, soybeans, and certain fruits. This compound is the hydrochloride salt form, enhancing its solubility and bioavailability for research and therapeutic applications.

Spermidine exerts its biological effects through several key mechanisms:

- Autophagy Induction : Spermidine mimics caloric restriction by activating autophagy, a cellular degradation process that removes damaged organelles and proteins. This mechanism has been linked to lifespan extension in various model organisms .

- Protein Stabilization : It enhances the stability of proteins involved in critical cellular processes. For instance, spermidine treatment increases the acetylation and stability of MAP1S, a protein crucial for autophagy signaling .

- Melanogenesis Modulation : Recent studies indicate that spermidine can influence melanin production in melanocytes by stabilizing tyrosinase-related proteins, which are essential for pigment synthesis .

- Cardioprotection : Research has shown that spermidine supplementation can protect against arterial aging and limit the development of abdominal aortic aneurysms (AAA) in mouse models .

Cancer Research

Spermidine has been investigated for its potential to prevent cancer development. In preclinical studies, it demonstrated the ability to reduce liver fibrosis and hepatocellular carcinoma (HCC) incidence through autophagy activation . Additionally, it may enhance chemotherapy efficacy by boosting T-cell responses .

Neurodegenerative Diseases

Spermidine's neuroprotective properties have been explored in models of Alzheimer's disease. It has been shown to induce autophagic flux and protect neuronal cells from oxidative stress-induced damage . This suggests a potential role in delaying neurodegeneration associated with aging.

Hair Growth Stimulation

In dermatological research, spermidine has been identified as a potent stimulator of hair growth. It modulates the expression of keratinocyte markers and promotes the proliferation of hair follicle stem cells . This effect underscores its potential application in treating hair loss conditions.

Case Studies and Research Findings

Q & A

Q. What are the standard protocols for preparing and handling Spermidine hydrochloride in in vitro studies?

this compound is typically prepared as an aqueous solution due to its high solubility (≥100 mg/mL) . For stability, store lyophilized powder at -25°C to -15°C in a desiccated, light-protected environment. When handling, use PPE (lab coat, gloves) to avoid contamination. Dissolve the powder after brief centrifugation to prevent clumping, and aliquot to minimize freeze-thaw cycles . For cell-based assays, filter-sterilize solutions (0.22 μm filter) and validate sterility via negative-control cultures .

Q. How do researchers determine optimal concentrations of this compound for autophagy induction or oxidative stress mitigation?

Dose optimization requires empirical testing across cell types. For autophagy, start with 0.1–1 mM and monitor LC3-II/LC3-I ratios via immunoblotting . For oxidative stress studies, use ROS-sensitive probes (e.g., DCFH-DA) and titrate concentrations (e.g., 0.5–2 mM) to balance efficacy and cytotoxicity. In RAW 264.7 macrophages, 800 μg/mL (≈3.14 mM) is non-cytotoxic, while 1,000 μg/mL reduces viability . Include vehicle controls (e.g., water or PBS) to account for solvent effects .

Q. What methods validate this compound’s role in DNA-protein interaction studies?

this compound binds and precipitates DNA, enabling purification of DNA-binding proteins. Protocols include:

- DNA precipitation : Mix spermidine (1–5 mM) with lysate, centrifuge (12,000 ×g, 10 min), and analyze supernatant for protein depletion .

- T4 polynucleotide kinase activation : Use EMSA (Electrophoretic Mobility Shift Assay) with γ-³²P-ATP to quantify kinase activity enhancement by spermidine (0.5–2 mM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role as an NMDA receptor modulator and nNOS inhibitor?

Spermidine binds NMDA receptor polyamine sites (negative modulation) and inhibits nNOS, reducing NO synthesis. To dissect these mechanisms:

- Use pharmacological antagonists (e.g., ifenprodil for NMDA) and nNOS-specific inhibitors (e.g., 7-nitroindazole) in parallel experiments .

- Quantify intracellular Ca²⁺ (Fluo-4 AM) and NO (Griess assay) to differentiate downstream effects .

- In vivo, employ site-specific administration (e.g., intracerebellar injection) to isolate receptor vs. enzyme activity .

Q. What experimental designs address variability in this compound’s efficacy across plant stress models (e.g., salinity vs. heat)?

Plant studies require species- and stress-specific protocols:

- Pre-treatment : Apply spermidine (0.1–1 mM) via root drenching 24h before stress induction .

- Stress markers : Measure electrolyte leakage (conductivity assay), H₂O₂ (DAB staining), and antioxidant enzymes (SOD, CAT activity) .

- Omics integration : Pair physiological data with transcriptomics (e.g., qPCR for heat-shock proteins) to link spermidine’s effects to molecular pathways .

Q. How can NMR and elemental analysis improve purity assessment of synthesized this compound?

Synthetic batches often contain residual solvents or byproducts. Use:

- ¹H NMR : Identify impurities via peak integration (e.g., δ 3.45 ppm for spermidine protons vs. unknown signals) .

- Elemental analysis : Compare experimental C/H/N/Cl% to theoretical values (e.g., C: 33.01%, Cl: 41.85%) .

- qNMR with internal standards : Ethyl paraben as a reference for absolute purity quantification .

Q. What strategies optimize this compound’s use in aging research, particularly in balancing pro-autophagic and cytotoxic effects?

- Dose-response timelines : Test chronic low-dose (0.1 mM) vs. acute high-dose (1 mM) treatments in longevity models (e.g., C. elegans or primary fibroblasts) .

- Combination therapies : Pair spermidine with mTOR inhibitors (e.g., rapamycin) to enhance autophagy synergistically .

- Senescence assays : Use β-galactosidase staining and p16/p21 biomarkers to differentiate cytoprotective vs. cytotoxic outcomes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.